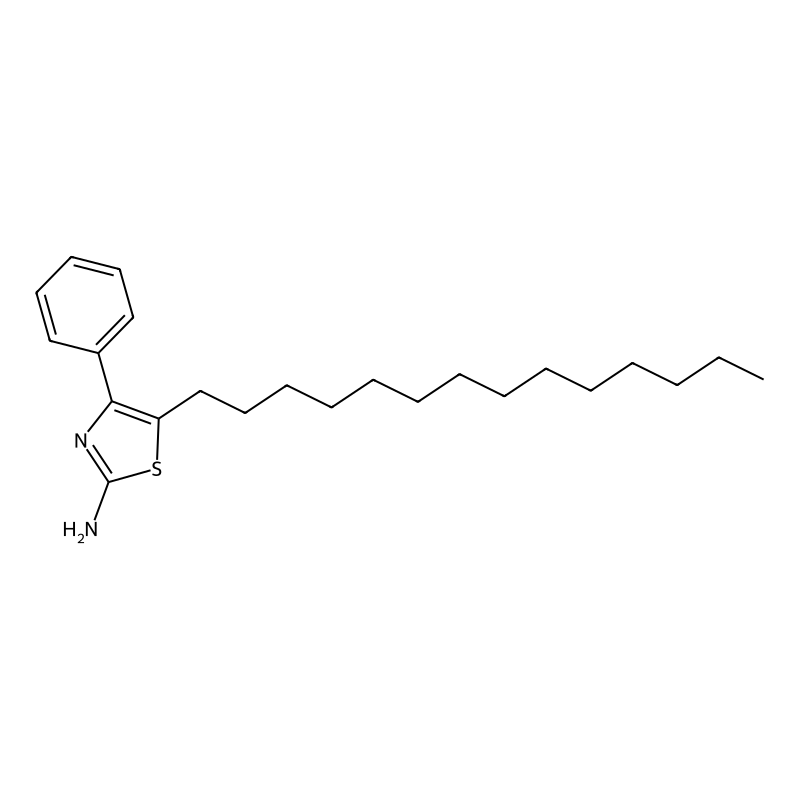

4-Phenyl-5-tetradecylthiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

4-Phenyl-5-tetradecylthiazol-2-amine (PTTA) is an organic compound with the molecular formula C23H36N2S. PubChem: It belongs to a class of chemicals called thiazoles, which contain a five-membered ring with sulfur and nitrogen atoms. The specific structure of PTTA incorporates a phenyl group (benzene ring) and a tetradecyl chain (14-carbon chain).

Analytical Techniques

PTTA can be separated and analyzed using high-performance liquid chromatography (HPLC) techniques. There is research describing a specific method using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. SIELC Technologies: This method is adaptable for preparative separation, isolation of impurities, and pharmacokinetic studies.

4-Phenyl-5-tetradecylthiazol-2-amine is a thiazole derivative characterized by the presence of a phenyl group and a long tetradecyl alkyl chain. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This structural configuration contributes to its unique chemical properties and biological activities.

The reactions involving 4-Phenyl-5-tetradecylthiazol-2-amine primarily include:

- Protonation: As an amine, it can be protonated in acidic conditions, forming ammonium salts .

- Alkylation: The amine group can undergo alkylation reactions with alkyl halides, leading to the formation of quaternary ammonium salts when excess halide is present .

- Condensation Reactions: The thiazole ring can participate in various condensation reactions, potentially forming imines or other derivatives depending on the reactants involved .

Compounds containing thiazole rings, including 4-Phenyl-5-tetradecylthiazol-2-amine, have been noted for various biological activities:

- Antimicrobial Properties: Thiazole derivatives are often studied for their antimicrobial effects due to their ability to interact with biological membranes and cellular components .

- Anticancer Activity: Some studies suggest that thiazole compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Neuroprotective Effects: Thiazoles may also possess neuroprotective qualities, making them candidates for research in neurodegenerative diseases.

The synthesis of 4-Phenyl-5-tetradecylthiazol-2-amine can be achieved through several methods:

- Condensation Reactions: A common synthetic route involves the reaction of phenylacetic acid derivatives with thiourea followed by cyclization to form the thiazole ring.

- Alkylation of Amines: The amine group can be introduced through alkylation of a suitable precursor with tetradecyl bromide or similar alkyl halides.

- Multicomponent Reactions: Recent advancements in synthetic chemistry have highlighted the use of multicomponent reactions that can efficiently generate thiazole derivatives from simpler starting materials .

4-Phenyl-5-tetradecylthiazol-2-amine has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.

- Materials Science: The compound can be utilized in creating functionalized silica-based adsorbents for various applications in environmental chemistry and material sciences .

- Biological Probes: Its unique structure allows it to function as a ligand in biochemical assays or as a probe for studying biological interactions.

Research into the interaction of 4-Phenyl-5-tetradecylthiazol-2-amine with biological systems has shown promising results:

- Cell Membrane Interaction: Studies indicate that thiazole derivatives can penetrate cell membranes effectively due to their lipophilicity, enhancing their bioavailability .

- Binding Affinity: Investigations into its binding affinity with various biomolecules suggest potential applications in drug design and molecular biology.

Several compounds share structural similarities with 4-Phenyl-5-tetradecylthiazol-2-amine, including:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Contains thiadiazole ring; exhibits antimicrobial properties | Antimicrobial |

| 5-(4-Methylphenyl)-thiazolidine | Thiazolidine structure; used in diabetes treatment | Antidiabetic |

| 4-(Trifluoromethyl)thiazole | Fluorinated thiazole; known for high reactivity | Anticancer |

Uniqueness of 4-Phenyl-5-tetradecylthiazol-2-amine

What sets 4-Phenyl-5-tetradecylthiazol-2-amine apart from these compounds is its long tetradecyl chain, which enhances its lipophilicity and potential bioactivity compared to other thiazoles. This structural feature may improve its interaction with lipid membranes, making it particularly effective in pharmaceutical applications targeting membrane-bound receptors or enzymes.

Systematic IUPAC Nomenclature and CAS Registry

The chemical compound 4-Phenyl-5-tetradecylthiazol-2-amine represents a thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-phenyl-5-tetradecyl-1,3-thiazol-2-amine [1] [2] [3]. This nomenclature reflects the substitution pattern on the thiazole ring system, with the phenyl group at position 4, the tetradecyl chain at position 5, and the amino group at position 2.

The compound is registered with the Chemical Abstracts Service under the registry number 64415-14-1 [4] [1] [2] [3] [5]. This unique identifier serves as the primary reference for the substance in chemical databases and regulatory systems worldwide. Alternative nomenclature includes 2-Amino-4-phenyl-5-tetradecylthiazole and 2-Thiazolamine, 4-phenyl-5-tetradecyl- [1] [3] [5], which reflect different naming conventions used across various chemical databases and literature sources.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₆N₂S | [4] [1] [2] [3] |

| Molecular Weight | 372.61 g/mol | [4] [1] [2] [3] |

| IUPAC Name | 4-phenyl-5-tetradecyl-1,3-thiazol-2-amine | [1] [2] [3] |

| CAS Registry Number | 64415-14-1 | [4] [1] [2] [3] [5] |

| Melting Point | 72-74°C | [3] |

| Physical State | Solid | [3] |

Structural Analogues (5-Methyl vs. Tetradecyl Derivatives)

The structural relationship between 5-methyl and 5-tetradecyl derivatives of 4-phenylthiazol-2-amine reveals significant differences in molecular properties and potential applications. The 5-methyl derivative, 2-Amino-4-phenyl-5-methylthiazole, possesses the molecular formula C₁₀H₁₀N₂S with a molecular weight of 190.26 g/mol and CAS number 30709-67-2 [6] [7] [8]. This compound exhibits a notably higher melting point of 122-126°C compared to the tetradecyl analogue [8].

The replacement of the methyl group with a tetradecyl chain significantly alters the compound's physicochemical properties. The tetradecyl derivative demonstrates a 96% increase in molecular weight (from 190.26 to 372.61 g/mol), accompanied by a substantial decrease in melting point from 122-126°C to 72-74°C [3] [8]. This dramatic reduction in melting point reflects the increased molecular flexibility and decreased intermolecular forces associated with the long aliphatic chain.

The lipophilicity profile undergoes a fundamental transformation with the chain extension. While the 5-methyl derivative exhibits relatively low lipophilicity suitable for aqueous environments, the 5-tetradecyl derivative demonstrates markedly enhanced lipophilicity [9] [10]. This increased hydrophobic character influences solubility profiles, with the tetradecyl derivative showing preferential solubility in organic solvents compared to its methyl counterpart.

Research findings indicate that alkyl chain length at the 5-position significantly impacts biological activity profiles. Studies on related thiazole derivatives have demonstrated that longer alkyl substitutions can enhance antimigration activities, with compounds bearing dodecyl chains showing improved potency compared to shorter alkyl analogues [11]. The tetradecyl substitution in the target compound suggests potential for enhanced membrane permeability and altered pharmacokinetic properties compared to the methyl derivative.

| Property | 5-Methyl Derivative | 5-Tetradecyl Derivative |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂S | C₂₃H₃₆N₂S |

| Molecular Weight (g/mol) | 190.26 | 372.61 |

| CAS Number | 30709-67-2 | 64415-14-1 |

| Melting Point (°C) | 122-126 | 72-74 |

| Lipophilicity | Low | High |

The molecular architecture of 4-Phenyl-5-tetradecylthiazol-2-amine exhibits a distinctive arrangement centered around a five-membered thiazole heterocycle [1] [2]. The thiazole ring represents the fundamental structural unit, characterized by a planar aromatic system incorporating both sulfur and nitrogen atoms in a 1,3-relationship [3] [4]. The atomic connectivity follows a precise pattern wherein the sulfur atom occupies position 1, nitrogen at position 3, with carbons at positions 2, 4, and 5.

The thiazole ring maintains characteristic bond distances that reflect its aromatic character [3]. The sulfur-carbon bonds exhibit lengths of 172.37 ± 0.11 picometers for the S(1)–C(2) connection and 171.38 ± 0.13 picometers for the S(1)–C(5) bond [3]. The carbon-nitrogen bond C(2)–N(3) measures 131.0 ± 0.2 picometers, while the carbon-carbon bond C(4)–C(5) spans 136.90 ± 0.19 picometers [3]. The nitrogen-carbon bond N(3)–C(4) demonstrates a length of 137.2 ± 0.2 picometers [3].

The angular geometry of the thiazole ring displays characteristic values that confirm its five-membered cyclic structure [3]. The C(2)–S(1)–C(5) angle measures 89.41 ± 0.04 degrees, consistent with the geometric constraints of the heterocycle [3]. The S(1)–C(2)–N(3) angle spans 115.16 ± 0.06 degrees, while the S(1)–C(5)–C(4) angle measures 109.52 ± 0.08 degrees [3]. The C(2)–N(3)–C(4) angle demonstrates 109.97 ± 0.09 degrees, and the N(3)–C(4)–C(5) angle exhibits 115.95 ± 0.11 degrees [3].

The phenyl substituent at position 4 of the thiazole ring establishes direct connectivity through a carbon-carbon single bond [1] [2]. This aromatic group maintains its characteristic benzene ring geometry with standard carbon-carbon bond lengths and 120-degree bond angles typical of aromatic systems [2]. The orientation of the phenyl ring relative to the thiazole plane can vary due to rotational freedom around the connecting bond.

The tetradecyl chain attachment at position 5 represents the most significant structural feature, comprising fourteen carbon atoms in a linear aliphatic arrangement [1] [2]. This extended alkyl chain exhibits considerable conformational flexibility, with each methylene unit capable of adopting various rotational conformations around carbon-carbon bonds [5] [6]. The chain length of fourteen carbons provides substantial hydrophobic character to the molecule and influences its overall three-dimensional shape through van der Waals interactions [5].

The amino group positioned at the 2-position of the thiazole ring demonstrates typical primary amine characteristics [1] [2]. The nitrogen atom maintains sp3 hybridization with a lone pair of electrons, enabling hydrogen bonding interactions and contributing to the basic character of the molecule [7] [8]. The amino group can participate in both intramolecular and intermolecular hydrogen bonding arrangements.

Conformational Analysis via Computational Modeling

Computational investigations of 4-Phenyl-5-tetradecylthiazol-2-amine reveal complex conformational behavior dominated by the flexibility of the tetradecyl chain [7] [5] [6]. Density functional theory calculations using various basis sets demonstrate that the molecule adopts multiple energetically accessible conformations due to the rotational freedom around carbon-carbon bonds in the alkyl chain [7] [9].

The thiazole ring system maintains rigidity throughout conformational changes, serving as a fixed reference point for molecular dynamics simulations [7] [10]. The five-membered heterocycle exhibits minimal deviation from planarity, with computational studies confirming the persistence of aromatic character across different conformational states [7] [3]. The sulfur and nitrogen atoms within the ring maintain their characteristic lone pair orientations, influencing intermolecular interaction patterns [11] [12].

Molecular dynamics simulations reveal that the tetradecyl chain undergoes rapid conformational interconversion at room temperature [5] [6] [13]. The chain adopts extended, folded, and intermediate conformations with transition barriers sufficiently low to permit facile interchange [5] [14]. Extended conformations predominate in non-polar environments, while folded conformations become more favorable in polar media due to reduced hydrophobic surface exposure [5].

The phenyl substituent demonstrates restricted rotation around its connection to the thiazole ring [7] [10]. Computational analysis indicates that coplanar arrangements with the thiazole system are energetically favored, although perpendicular orientations remain accessible with modest energy penalties [10]. The rotational barrier results from conjugative interactions between the phenyl π-system and the thiazole ring [7].

Quantum mechanical calculations employing density functional theory methods reveal specific conformational preferences for the amino group [7] [8]. The nitrogen lone pair orientation influences hydrogen bonding patterns, with calculations suggesting preferential arrangements that maximize stabilizing interactions [7] [8]. Natural bond orbital analysis demonstrates significant electron density localization on the amino nitrogen, consistent with its basic character [8].

Conformational entropy calculations indicate substantial contributions from the tetradecyl chain flexibility to the overall molecular entropy [15] [16]. The large number of accessible conformations results in significant entropic stabilization that influences the thermodynamic properties of the compound [16]. This flexibility contributes to the compound's ability to adapt to different binding environments.

Computational studies of related thiazole derivatives provide comparative insights into conformational behavior [7] [10] [17]. Shorter alkyl chains exhibit reduced conformational complexity while maintaining similar thiazole ring rigidity [17] [18]. The presence of electron-withdrawing or electron-donating substituents on the phenyl ring influences the rotational preferences around the thiazole-phenyl bond [17] [19].

Solvent effects significantly influence conformational distributions according to molecular dynamics simulations [7] [5]. Polar solvents favor more compact conformations through hydrophobic collapse mechanisms, while non-polar environments permit greater chain extension [5]. The amino group participates in hydrogen bonding interactions with protic solvents, influencing overall molecular shape [7] [8].

Comparative Analysis with Related Thiazolamines

Structural comparison of 4-Phenyl-5-tetradecylthiazol-2-amine with related thiazolamine derivatives reveals distinctive features attributable to the extended alkyl chain [17] [9] [19]. The fundamental thiazole-amino-phenyl core structure remains consistent across the series, with variations primarily manifesting in the 5-position substituents [17] [18] [19].

2-Amino-4-phenylthiazole, the simplest analogue lacking the 5-position substituent, demonstrates significantly different physical properties [17] [18]. The molecular weight of 176.24 g/mol contrasts markedly with the 372.61 g/mol of the tetradecyl derivative [20] [18]. This mass difference translates to altered solubility profiles, with the unsubstituted compound exhibiting greater polar solvent compatibility [17].

5-Ethyl-4-phenyl-1,3-thiazol-2-amine and 5-methyl-4-phenyl-thiazol-2-ylamine represent intermediate examples within the series [17] [18]. These compounds maintain the basic structural framework while incorporating shorter alkyl substituents at position 5 [18]. Their molecular weights of 204.29 g/mol and 190.26 g/mol respectively demonstrate the progressive increase in molecular size associated with chain elongation [18].

The conformational behavior differs substantially across the thiazolamine series [7] [17]. Compounds with shorter 5-position substituents exhibit reduced conformational complexity due to limited rotational degrees of freedom [17] [9]. The tetradecyl derivative uniquely displays extensive conformational flexibility that influences its interactions with biological targets and synthetic intermediates [9] [21].

Lipophilicity parameters reveal dramatic differences within the thiazolamine family [22] [17]. The calculated LogP value of 8.29 for 4-Phenyl-5-tetradecylthiazol-2-amine significantly exceeds values for shorter-chain analogues [22]. This enhanced lipophilicity influences membrane permeability and bioavailability characteristics in biological systems [17] [21].

Electronic properties demonstrate subtle variations across the thiazolamine series [7] [17]. The thiazole ring maintains consistent electronic character regardless of 5-position substitution, with frontier molecular orbital energies showing minimal variation [7] [9]. However, the extended alkyl chain provides additional conformational states that can influence electronic distributions through space [9].

Crystallographic studies of related thiazolamines reveal common structural motifs despite substitution pattern differences [10] [23]. The thiazole rings consistently adopt planar conformations with characteristic bond lengths and angles [3] [10]. Intermolecular hydrogen bonding patterns involve the amino groups and thiazole nitrogen atoms across the series [10] [23].

Spectroscopic signatures provide diagnostic features for distinguishing thiazolamine derivatives [24] [25] [26]. Nuclear magnetic resonance spectra reveal characteristic chemical shifts for thiazole ring protons that remain consistent across the series [24]. The tetradecyl chain contributes distinctive aliphatic resonances that enable straightforward structural identification [24].

Structure-activity relationships within the thiazolamine series demonstrate the profound influence of 5-position substitution [17] [9] [19]. The extended tetradecyl chain significantly alters biological activity profiles compared to shorter-chain analogues [9] [21]. These differences arise from modified binding affinities, membrane interactions, and metabolic stability patterns [17] [21] [19].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant